

An In-depth Technical Guide to N-(m-PEG9)-N'(PEG5-acid)-Cy5

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Compound of Interest

Compound Name: N-(m-PEG9)-N'-(PEG5-acid)-Cy5

Cat. No.: B12290341

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Abstract

N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a specialized bifunctional molecule increasingly utilized in biomedical research and drug development. This technical guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols. The molecule incorporates a near-infrared cyanine 5 (Cy5) fluorophore, offering excellent photostability and brightness for sensitive detection. It is flanked by two distinct polyethylene glycol (PEG) chains: a methoxy-terminated PEG9 chain and a carboxylic acid-terminated PEG5 chain. This PEGylated structure enhances aqueous solubility, reduces non-specific binding, and provides a reactive handle for bioconjugation.[1][2][3] A primary application of this molecule is as a fluorescent PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4]

Core Properties and Specifications

The inherent properties of **N-(m-PEG9)-N'-(PEG5-acid)-Cy5** make it a versatile tool for researchers. Its key characteristics are summarized below, providing a consolidated reference for experimental design.

Physicochemical and Spectroscopic Data



Property	Value	Reference(s)
Molecular Formula	C57H89CIN2O16	[4][5]
Molecular Weight	1093.77 g/mol	[1][4]
CAS Number	2107273-26-5	[1][4]
Appearance	Blue Solid	[2][6]
Excitation Maximum (λex)	649 nm	[2][7]
Emission Maximum (λem)	667 nm	[2][7]
Extinction Coefficient (ε)	170,000 cm ⁻¹ M ⁻¹	[2][8]
Solubility	Water, DMSO, DMF, DCM	[2][8]
Purity	≥97%	[9]
Storage Conditions	-20°C, dry, sealed, protected from light	[1][2]

Molecular Structure and Functional Components

The structure of **N-(m-PEG9)-N'-(PEG5-acid)-Cy5** is designed for specific functions in bioconjugation and fluorescence-based assays.



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Caption: Functional components of N-(m-PEG9)-N'-(PEG5-acid)-Cy5.

The molecule consists of three key parts:



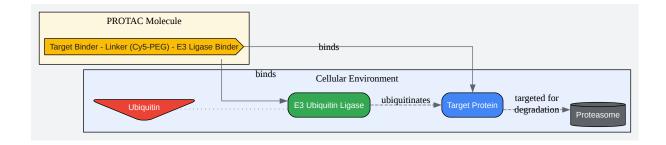
- m-PEG9 Moiety: A nine-unit polyethylene glycol chain terminated with a methoxy group. This
 hydrophilic chain enhances the molecule's solubility in aqueous buffers and helps to
 minimize non-specific interactions with proteins and cell membranes.
- Cy5 Core: A near-infrared fluorescent dye. Cy5 is known for its high molar extinction coefficient, good quantum yield, and emission in a spectral range where cellular autofluorescence is minimal, making it ideal for high-sensitivity imaging applications.
- PEG5-acid Moiety: A five-unit polyethylene glycol chain ending in a carboxylic acid group. This terminal acid provides a reactive site for conjugation to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond.[2]

Key Applications and Methodologies

The unique trifunctional nature of this molecule lends itself to several advanced applications in drug discovery and molecular biology.

PROTAC Synthesis and Mechanism of Action

A primary application of **N-(m-PEG9)-N'-(PEG5-acid)-Cy5** is as a fluorescent linker in the construction of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The inclusion of a Cy5-PEG linker allows for the visualization and tracking of the PROTAC, facilitating studies on its cellular uptake, distribution, and engagement with its targets.





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Caption: General mechanism of action for a PROTAC.

Bioconjugation to Biomolecules

The terminal carboxylic acid on the PEG5 chain is the key reactive group for conjugation. It can be coupled to primary amines on proteins, antibodies, or other biomolecules to form a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, often using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt).

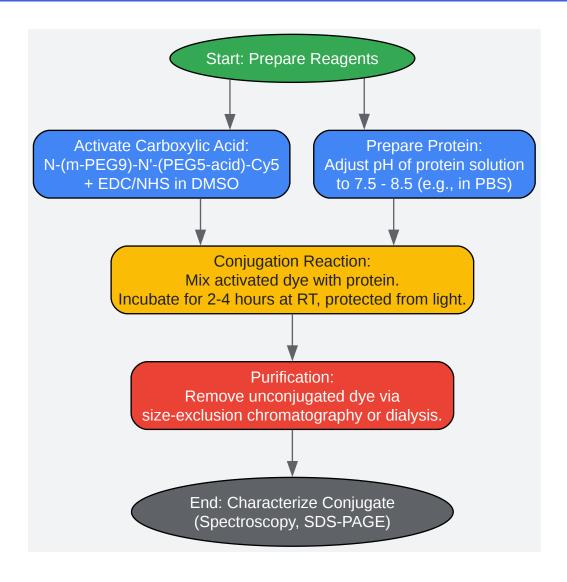
Experimental Protocols

The following protocols provide a detailed methodology for the use of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 in a typical bioconjugation experiment.

General Workflow for Protein Labeling

This workflow outlines the key steps for conjugating the molecule to a protein of interest.





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Caption: Experimental workflow for protein conjugation.

Detailed Protocol for Antibody Labeling

This protocol provides a starting point for labeling an antibody. The ratios may need to be optimized depending on the specific antibody and desired degree of labeling.

Materials:

- N-(m-PEG9)-N'-(PEG5-acid)-Cy5
- Antibody of interest (e.g., in Phosphate-Buffered Saline, PBS)



- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., Sephadex G-25)

Procedure:

- Reagent Preparation:
 - Prepare a 10 mg/mL stock solution of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 in anhydrous DMSO immediately before use.
 - Prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS in anhydrous DMSO or reaction buffer.
- Activation of the Dye:
 - In a microcentrifuge tube, mix a 10-fold molar excess of EDC and a 20-fold molar excess of NHS with the desired amount of the Cy5-PEG-acid dye in reaction buffer.
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
- Antibody Preparation:
 - Dissolve the antibody in PBS or a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be amine-free (e.g., avoid Tris buffers at this stage).
 - Adjust the pH of the antibody solution to approximately 8.0-8.5 using a suitable buffer like sodium bicarbonate to facilitate the reaction with primary amines.



Conjugation Reaction:

- Add the activated dye solution to the antibody solution. A common starting point is a 5- to
 20-fold molar excess of the dye relative to the antibody.
- Gently mix the solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

Quenching the Reaction:

- Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench the reaction by reacting with any remaining active NHS esters.
- Incubate for 30 minutes at room temperature.

Purification:

- Remove the unconjugated dye and reaction byproducts by passing the solution through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
- The labeled antibody will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.

Characterization:

- Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 649 nm (for the Cy5 dye).
- Confirm the integrity of the labeled antibody using SDS-PAGE. The labeled antibody should show a higher molecular weight and be fluorescent when imaged with an appropriate system.

Conclusion

N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a powerful and versatile reagent for modern biological research and therapeutic development. Its combination of a bright, near-infrared fluorophore with hydrophilic, reactive PEG linkers enables a wide range of applications, from the creation of



traceable PROTACs to the sensitive labeling of antibodies and other proteins for advanced imaging and flow cytometry. The detailed protocols and data provided in this guide serve as a robust resource for scientists aiming to leverage the unique advantages of this compound in their research endeavors.

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